molecular formula C18H17BrN4O2S B12013139 4-Bromo-2-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol

4-Bromo-2-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol

Cat. No.: B12013139
M. Wt: 433.3 g/mol
InChI Key: OGLFXQNZEQCOMI-KEBDBYFISA-N
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Description

4-Bromo-2-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenol core substituted with a triazole ring, which is further functionalized with an isopropoxyphenyl group and a sulfanyl group. The unique structure of this compound makes it an interesting subject for studies in medicinal chemistry, biochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Bromination: The phenol ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Substitution Reactions: The isopropoxyphenyl group is introduced through nucleophilic substitution reactions, often using isopropoxyphenyl halides.

    Final Coupling: The triazole and bromophenol moieties are coupled using appropriate coupling agents and conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 4-Bromo-2-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol can be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole ring is particularly interesting due to its known bioactivity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The triazole ring and phenolic groups are common motifs in many pharmacologically active compounds, suggesting potential therapeutic applications.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could participate in hydrogen bonding or π-π interactions, while the phenolic group might engage in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-((E)-{[3-(3-hydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol
  • 4-Bromo-2-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol

Uniqueness

Compared to similar compounds, 4-Bromo-2-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C18H17BrN4O2S

Molecular Weight

433.3 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H17BrN4O2S/c1-11(2)25-15-5-3-4-12(9-15)17-21-22-18(26)23(17)20-10-13-8-14(19)6-7-16(13)24/h3-11,24H,1-2H3,(H,22,26)/b20-10+

InChI Key

OGLFXQNZEQCOMI-KEBDBYFISA-N

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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